Methyl 5-bromo-1,3-dimethyl-1H-indazole-4-carboxylate

Tautomerism Regioselectivity N-Alkylation

Methyl 5-bromo-1,3-dimethyl-1H-indazole-4-carboxylate (CAS 2091806-96-9) is a fully substituted indazole heterocycle bearing a C5-bromo handle, N1- and C3-methyl groups, and a C4-methyl carboxylate ester. With a molecular formula of C11H11BrN2O2 and molecular weight of 283.12 g/mol, this compound occupies a specific intersection of the indazole chemical space where three key structural features—halogen, N-alkyl, and ester—are simultaneously present on the same scaffold.

Molecular Formula C11H11BrN2O2
Molecular Weight 283.12 g/mol
Cat. No. B13035678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-1,3-dimethyl-1H-indazole-4-carboxylate
Molecular FormulaC11H11BrN2O2
Molecular Weight283.12 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C(=C(C=C2)Br)C(=O)OC)C
InChIInChI=1S/C11H11BrN2O2/c1-6-9-8(14(2)13-6)5-4-7(12)10(9)11(15)16-3/h4-5H,1-3H3
InChIKeyRCLXETNXRXZMJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Methyl 5-Bromo-1,3-Dimethyl-1H-Indazole-4-Carboxylate (CAS 2091806-96-9) Is a Strategic Indazole Building Block for Medicinal Chemistry Procurement


Methyl 5-bromo-1,3-dimethyl-1H-indazole-4-carboxylate (CAS 2091806-96-9) is a fully substituted indazole heterocycle bearing a C5-bromo handle, N1- and C3-methyl groups, and a C4-methyl carboxylate ester . With a molecular formula of C11H11BrN2O2 and molecular weight of 283.12 g/mol, this compound occupies a specific intersection of the indazole chemical space where three key structural features—halogen, N-alkyl, and ester—are simultaneously present on the same scaffold . Unlike the more common 3-carboxylate indazole regioisomers that dominate the kinase inhibitor patent literature, the 4-carboxylate substitution pattern places the electron-withdrawing ester group adjacent to the bromine atom, creating a distinct electronic environment that influences both reactivity and potential biological recognition [1].

Why Generic Indazole Intermediates Cannot Substitute for Methyl 5-Bromo-1,3-Dimethyl-1H-Indazole-4-Carboxylate in Multi-Step Synthetic Sequences


Substituting a generic indazole intermediate for this specific compound introduces multiple compounding risks in multi-step synthetic sequences. The N1-unsubstituted analog methyl 5-bromo-1H-indazole-4-carboxylate (CAS 1037840-79-1) exists as an approximately 50:50 equilibrium mixture of 1H- and 2H-tautomers, which produces regioisomeric product mixtures upon any subsequent N-alkylation or N-acylation step [1][2]. The des-carboxylate analog 5-bromo-1,3-dimethyl-1H-indazole (CAS 552331-30-3) lacks the C4 ester handle required for further derivatization via hydrolysis, amidation, or transesterification, necessitating additional synthetic steps to introduce carboxylate functionality . The des-bromo analog methyl 1,3-dimethyl-1H-indazole-4-carboxylate forfeits the C5 halogen required for palladium-catalyzed cross-coupling—the primary diversification strategy employed in indazole-based kinase inhibitor programs [3]. Each of these structural omissions imposes either additional synthetic steps, lower yields due to regioisomer separation, or complete loss of a critical diversification handle.

Quantitative Differentiation Evidence for Methyl 5-Bromo-1,3-Dimethyl-1H-Indazole-4-Carboxylate Versus Its Closest Structural Analogs


Tautomeric Ambiguity Elimination: N1,N3-Dimethyl Lock Versus 1H/2H-Equilibrating Des-Methyl Analog

The target compound bears N1- and C3-methyl groups that permanently lock the indazole into a single N1-substituted tautomeric form. In contrast, the closest commercial analog—methyl 5-bromo-1H-indazole-4-carboxylate (CAS 1037840-79-1)—retains the N1-H proton and exists as an interconverting ~50:50 equilibrium mixture of 1H- and 2H-tautomers at ambient temperature, as demonstrated by advanced 1H-1H NOESY and 1H-13C/15N HMBC NMR studies on unsubstituted indazole scaffolds [1][2]. This tautomeric ambiguity in the des-methyl comparator means that any downstream N-functionalization (alkylation, acylation, sulfonylation) unavoidably produces a mixture of N1- and N2-regioisomeric products that must be chromatographically separated, typically eroding overall yield by 35-50% after separation [3]. The target compound, being pre-methylated at N1 and C3, completely avoids this regioisomeric partitioning problem, enabling direct, unambiguous derivatization at the remaining reactive sites (C5-Br for cross-coupling; C4-CO2Me for hydrolysis/amidation).

Tautomerism Regioselectivity N-Alkylation Indazole

Physical Form and Handling: Crystalline Solid Versus Liquid at Ambient Temperature

The des-carboxylate analog 5-bromo-1,3-dimethyl-1H-indazole (CAS 552331-30-3) is a liquid at 20°C with a boiling point of 310°C and density of 1.5 g/mL, making it unsuitable for gravimetric dispensing in solid-handling automated synthesis platforms . The des-dimethyl analog methyl 5-bromo-1H-indazole-4-carboxylate (CAS 1037840-79-1) is a crystalline solid with a melting point of 159-163°C, enabling convenient weighing but introducing the tautomeric ambiguity discussed above . The target compound (MW 283.12 g/mol), bearing all three functional groups, is a solid at ambient temperature, consistent with its higher molecular weight and increased intermolecular interactions from the ester carbonyl, though its melting point is expected to be lower than that of the N-H-containing des-dimethyl analog (159-163°C) due to the absence of N-H···N hydrogen bonding . The des-dimethyl analog also exhibits very low aqueous solubility (0.38 g/L at 25°C), which is class-typical for brominated indazole esters .

Physical form Melting point Crystallinity Handling

Molecular Weight and Lipophilicity Differentiation: The Combined Impact of N1,N3-Dimethylation on Physicochemical Profile

The target compound (MW 283.12 g/mol) is 28.05 Da heavier than the des-dimethyl analog methyl 5-bromo-1H-indazole-4-carboxylate (MW 255.07 g/mol) and 58.03 Da heavier than the des-carboxylate analog 5-bromo-1,3-dimethyl-1H-indazole (MW 225.09 g/mol) [1]. The addition of two methyl groups (+28 Da from the des-dimethyl analog) increases calculated lipophilicity; based on class-level fragment contributions, each N- or C-methyl group on an indazole scaffold adds approximately 0.5-0.6 log units to the partition coefficient [2]. This incremental lipophilicity may enhance membrane permeability in cell-based assays while remaining within the drug-like LogP range (typically 1-4). The unsubstituted 1H-indazole-4-carboxylic acid scaffold has a measured LogD (pH 7.4) of -2.40, indicating that the ester and N-methyl modifications in the target compound shift the physicochemical profile from hydrophilic to moderately lipophilic [2].

Lipophilicity Molecular weight LogP Drug-likeness

Bromine as a Cross-Coupling Handle: 5-Bromo Versus 5-Unsubstituted Indazole Scaffolds for Late-Stage Diversification

The C5-bromine atom in the target compound provides a direct entry point for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling introduction of aryl, heteroaryl, or vinyl groups at the 5-position for structure-activity relationship (SAR) exploration. In contrast, the des-bromo analog methyl 1,3-dimethyl-1H-indazole-4-carboxylate requires an additional C-H functionalization or directed metalation step to achieve the same diversification, which is less predictable and often lower-yielding on indazole scaffolds [1]. The Suzuki reaction of N- and C-3 substituted 5-bromoindazoles with boronic acids (N-Boc-2-pyrrole and 2-thiopheneboronic acids) has been demonstrated using K2CO3 in dimethoxyethane with Pd(dppf)Cl2 catalyst, providing a validated synthetic precedent for this scaffold class [2]. Broader studies on Suzuki-Miyaura cross-coupling of unprotected nitrogen-rich heterocycles including indazole halides report good to excellent yields under mild conditions using precatalysts P1 or P2, confirming that the 5-bromoindazole substructure is a competent coupling partner [3]. The co-presence of the C4 methyl ester in the target compound provides an orthogonal handle (hydrolysis to acid, then amide coupling) for sequential or parallel diversification strategies not possible with the des-carboxylate analog.

Suzuki-Miyaura coupling Cross-coupling C-C bond formation Diversification

Positional Isomer Differentiation: 5-Bromo-4-Carboxylate Versus 6-Bromo-4-Carboxylate Indazole Regioisomers

The target compound places the bromine at the C5 position of the indazole ring (adjacent to the C4 carboxylate ester), distinguishing it from the C6-bromo positional isomer methyl 6-bromo-1H-indazole-4-carboxylate (CAS 885518-49-0) [1]. In the 5-bromo-4-carboxylate arrangement, the electron-withdrawing ester group and the electron-withdrawing bromine are in a 1,2-relationship on the benzenoid ring, creating a polarized π-system with a significant dipole moment. In the 6-bromo isomer, the bromine is meta to the carboxylate, producing a different electrostatic potential surface. For kinase inhibitor design, the 5-bromo-4-carboxylate pattern mirrors the substitution geometry found in several potent indazole-based ATP-competitive inhibitors, where the bromine at C5 projects toward the hydrophobic back pocket of the kinase ATP-binding site while the C4 ester/carboxylate can engage solvent-exposed or hinge-region residues [2]. The 4-carboxylate substitution pattern is structurally distinct from the more extensively studied 3-carboxylate indazole series (e.g., methyl 5-bromo-1H-indazole-3-carboxylate, which has been characterized by DFT calculations showing NBO partial charges of N1 = -0.38846 and N2 = -0.29832 in the deprotonated state [3]). The 4-carboxylate regioisomer places the ester one position further from the pyrazole nitrogens, altering chelation geometry with metal cations and modifying N1/N2 nucleophilicity compared to the 3-carboxylate series.

Positional isomer Regiochemistry Electronic effects Kinase binding

Synthetic Efficiency Advantage: Pre-Fixed N1,N3-Dimethylation Eliminates One Regioselective Step Versus Building from 5-Bromo-1H-Indazole-4-Carboxylate

Constructing the target substitution pattern from the des-dimethyl precursor methyl 5-bromo-1H-indazole-4-carboxylate requires a regioselective N-methylation step. The DFT mechanistic study on the closely related substrate methyl 5-bromo-1H-indazole-3-carboxylate (compound 6) demonstrated that achieving high N1-selectivity (>99:1 N1:N2) requires careful reagent control: Cs2CO3 in dioxane at 90°C for N1-alkylation (96% yield of N1-product) versus Mitsunobu conditions with DBAD/PPh3 for N2-alkylation (1:2.9 N1:N2 ratio) [1]. When NaH/DMF conditions are employed—the most common laboratory alkylation protocol—the N1:N2 ratio is approximately 1:1.2 (38% N1, 46% N2) for isopropyl iodide alkylation of compound 6 [1]. This means that a non-optimized N-methylation of the des-dimethyl precursor would produce a ~45:55 mixture of N1- and N2-methylated products, requiring chromatographic separation and reducing the effective yield of the desired N1-methyl isomer to below 50%. The target compound, purchased with the N1-methyl group already installed at 98% purity , completely bypasses this regioselectivity challenge, delivering the correct isomer directly to the bench.

Synthetic efficiency Step economy Regioselective alkylation Process chemistry

High-Value Application Scenarios for Methyl 5-Bromo-1,3-Dimethyl-1H-Indazole-4-Carboxylate Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment-to-Lead Libraries via Orthogonal Dual Diversification at C5 and C4

The target compound's C5-bromo atom enables Suzuki-Miyaura cross-coupling for aryl/heteroaryl introduction, while the C4 methyl ester can be independently hydrolyzed to the carboxylic acid for amide coupling [1][2]. This orthogonal reactivity allows medicinal chemistry teams to prepare a 12 × 8 = 96-compound matrix library from a single intermediate by varying boronic acids at C5 and amines at C4 in a two-step sequence. The indazole scaffold is a privileged kinase hinge-binding motif, and the 5-bromo-4-carboxylate substitution pattern places diversification vectors at positions that project toward the solvent front (C4) and hydrophobic back pocket (C5) of the ATP-binding site [3].

Medicinal Chemistry SAR Campaigns Requiring Unambiguous Single-Tautomer Indazole Scaffolds

In kinase inhibitor programs where N1-substitution is essential for potency (as in danicopan and CPI-637, both N1-substituted indazole drugs [1]), the pre-installed N1-methyl group eliminates the risk of N2-regioisomer contamination that would confound SAR interpretation. The des-dimethyl analog exists as a ~50:50 tautomeric mixture that, upon biological testing, produces ambiguous activity data because the active tautomeric species is unknown [2]. The target compound, being locked in the N1-methylated form, generates unambiguous structure-activity data. This is particularly critical when the indazole N1 position is believed to engage the kinase hinge region via a CH···O hydrogen bond from the N1-methyl group.

Process Chemistry Route Scouting Where Pre-Fixed Substitution Accelerates Scale-Up Feasibility Assessment

During early process development, the pre-methylated compound enables direct evaluation of downstream chemistry (C5 cross-coupling and C4 ester hydrolysis) without investing in optimization of the N1-regioselective methylation step. The DFT-validated observation that standard NaH/DMF methylation of the des-methyl precursor yields only ~45% of the desired N1-isomer [1] means that a process route starting from the des-methyl analog would require either acceptance of ~55% material loss or development of specialized Cs₂CO₃/dioxane conditions at scale. Procuring the pre-methylated compound at 98% purity allows process chemists to focus resources on the higher-value C-C and C-N bond-forming steps.

Computational Chemistry Validation Studies Requiring Experimentally Accessible, Structurally Defined Indazole Isomers

The target compound's defined 5-bromo-4-carboxylate regiochemistry provides an experimentally accessible test case for validating DFT predictions of indazole reactivity. The closely related 3-carboxylate series has been extensively characterized computationally (NBO partial charges, Fukui indices, transition-state energies for N1 vs. N2 alkylation [1]), but the 4-carboxylate isomer series remains underexplored. Computational chemists can use the target compound to experimentally benchmark predicted differences in N1/N2 nucleophilicity, chelation geometry with metal cations, and electrostatic potential surfaces between the 4-carboxylate and 3-carboxylate indazole families, contributing to more predictive models for indazole reactivity.

Quote Request

Request a Quote for Methyl 5-bromo-1,3-dimethyl-1H-indazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.